Namia

Antimetastatic activity In vivo efficacy Comparative pharmacology

NAMI-A is a ruthenium(III) complex and validated antimetastatic tool compound. Unlike cytotoxic ruthenium or platinum agents, it targets tumor invasiveness and microenvironment with 80-90% metastasis reduction in vivo and lower host toxicity. Supplied at ≥98% purity for metastasis biology, combination regimen studies, and immune microenvironment modulation.

Molecular Formula C8H15Cl4N4ORuS
Molecular Weight 458.2 g/mol
Cat. No. B8209524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamia
Molecular FormulaC8H15Cl4N4ORuS
Molecular Weight458.2 g/mol
Structural Identifiers
SMILESCS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.Cl[Ru-](Cl)(Cl)Cl
InChIInChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3
InChIKeyRJZBTXZRLXLLKO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAMI-A: A Selective Antimetastatic Ruthenium(III) Complex for Cancer Research and Drug Development


NAMI-A (Imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate) is a ruthenium(III)-based coordination complex classified as a selective antimetastatic agent [1]. It is a leading investigational compound within the broader class of metal-based anticancer drugs, distinguished by its unique mechanism of action targeting determinants of tumor malignancy and invasiveness rather than direct cytotoxicity [2]. NAMI-A has completed Phase I clinical trials and entered Phase I/II combination studies, demonstrating its advanced stage of preclinical and clinical development within the field of medicinal inorganic chemistry [3].

Why NAMI-A Cannot Be Replaced by Other Metal-Based Anticancer Agents


NAMI-A exhibits a distinct pharmacological profile that precludes simple substitution with other metal-based anticancer agents, even those of the same ruthenium(III) class. Unlike the structurally similar ruthenium(III) complex KP1019, which acts as a cytotoxic agent against primary tumors, NAMI-A's effects are highly selective for metastatic processes, with negligible impact on primary tumor growth [1]. Direct comparative studies against the widely used platinum-based agent cisplatin reveal that NAMI-A achieves equivalent or superior antimetastatic efficacy while causing significantly less host toxicity, underscoring a fundamentally different mechanism of action unrelated to direct DNA damage or apoptosis induction [2]. This unique selectivity for tumor malignancy determinants, coupled with its favorable toxicity profile, means that substituting NAMI-A with a generic cytotoxic ruthenium or platinum compound would result in the loss of its specific antimetastatic benefits and could introduce unnecessary systemic toxicity.

Quantitative Evidence Supporting the Selection of NAMI-A Over Comparators


Superior Antimetastatic Efficacy vs. Cisplatin in Lewis Lung Carcinoma Model

In a head-to-head comparison in mice bearing Lewis lung carcinoma, NAMI-A demonstrated significantly greater efficacy in reducing lung metastasis weight compared to cisplatin [1]. NAMI-A was administered intraperitoneally at 35 mg/kg/day for six consecutive days, while cisplatin was given at 2 mg/kg/day for the same duration. Under these conditions, NAMI-A reduced metastasis weight by 80-90%, whereas cisplatin was less effective. The study noted that cisplatin was 'less effective than NAMI-A on Lewis lung carcinoma' [1].

Antimetastatic activity In vivo efficacy Comparative pharmacology

Reduced Host Toxicity vs. Cisplatin: Histopathological Evidence

A direct comparative study assessed the host toxicity of NAMI-A and cisplatin in mice [1]. The results showed that cisplatin treatment caused a reduction in body weight gain and spleen weight, and induced significant toxicity in liver sinusoids, kidney tubules, and lung epithelium. In contrast, NAMI-A was 'much less toxic' on these tissues and did not cause the same degree of systemic weight loss [1].

Host toxicity Histopathology Comparative toxicology

Selective Transcriptional Perturbation in Invasive vs. Non-Tumorigenic Cells

RNA-sequencing analysis compared the transcriptional response of invasive MDA-MB-231 mammary carcinoma cells to that of non-tumorigenic HBL-100 mammary gland cells after exposure to NAMI-A [1]. The study found that NAMI-A induced a 'relevant gene up-regulation' that 'differ[ed] between MDA-MB-231 and HBL-100 cells, highlighting the selectivity of the NAMI-A induced transcriptional perturbation in the invasive rather than in the non-tumorigenic cells' [1].

Selectivity Transcriptomics Cell invasion

Divergent Mechanisms: Antimetastatic NAMI-A vs. Cytotoxic KP1019

A comprehensive review of ruthenium(III) drug candidates highlights the distinct pharmacological performances of NAMI-A and KP1019, two structurally similar complexes [1]. The review states that 'the pharmacological performances qualified KP1019 mainly as a cytotoxic drug for the treatment of platinum-resistant colorectal cancers, whereas NAMI-A gained the reputation of a potential anticancer drug with negligible effects on the primary tumor but a pronounced ability to affect metastases' [1].

Mechanism of action Selectivity Ruthenium complexes

Broad-Spectrum Antimetastatic Activity Independent of Tumor Type

NAMI-A's antimetastatic efficacy has been demonstrated across multiple solid tumor models [1]. In a comparative study, NAMI-A (35 mg/kg/day i.p. for 6 days) was found to be 'as active as NAMI-A' as cisplatin on MCa mammary carcinoma, 'slightly more active' than cisplatin on TS/A adenocarcinoma, and 'more active' on Lewis lung carcinoma [1]. Cyclophosphamide was more active in all models, but with higher systemic toxicity. This demonstrates NAMI-A's consistent activity across different tumor types, a key advantage over cisplatin, which showed variable or no efficacy in some models (e.g., Lewis lung carcinoma).

In vivo efficacy Metastasis models Broad-spectrum activity

Superior Metastasis Reduction in Intratumoral Administration Model

In a study using intratumoral administration of NAMI-A (35 mg/kg/day for six consecutive days) in CBA mice bearing MCa mammary carcinoma, NAMI-A reduced primary tumor growth and 'particularly lung metastasis formation, causing 60% of animals to be free of macroscopically detectable metastases' [1]. This level of metastasis-free survival is a quantifiable and robust endpoint, demonstrating NAMI-A's potent activity when delivered locally.

Intratumoral administration Metastasis inhibition Preclinical model

Key Application Scenarios for NAMI-A in Metastasis-Focused Research


In Vivo Efficacy Studies of Metastasis Inhibition

For researchers investigating the pharmacological control of metastasis, NAMI-A is a validated tool compound. Its well-documented ability to reduce lung metastasis weight by 80-90% in mouse models of Lewis lung carcinoma and MCa mammary carcinoma makes it an ideal positive control or reference standard for evaluating novel antimetastatic agents [1]. Its broad-spectrum activity across multiple tumor types [2] ensures relevance in diverse experimental settings.

Comparative Toxicology and Safety Pharmacology Studies

NAMI-A's favorable toxicity profile relative to conventional cytotoxic agents like cisplatin [1] makes it a valuable comparator in studies assessing the therapeutic index of new metal-based drugs. Researchers can use NAMI-A to benchmark the balance between antimetastatic efficacy and host toxicity, particularly in studies focusing on liver, kidney, and lung histopathology [1].

Investigation of Selective Mechanisms Targeting Invasive Cancer Cells

NAMI-A is uniquely suited for studies exploring the molecular basis of metastasis-selective drug action. Its demonstrated ability to induce differential transcriptional responses in invasive versus non-tumorigenic cells [2] and its selective depolarization of mitochondrial membrane potential in metastatic cells while stimulating immune cells [3] provide a strong rationale for its use in research focused on tumor invasiveness, immune microenvironment modulation, and the identification of metastasis-specific therapeutic targets.

Preclinical Combination Therapy Models

Given its distinct mechanism of action and low systemic toxicity, NAMI-A is an excellent candidate for combination studies with other antineoplastic agents. Its entry into Phase I/II clinical trials in combination with gemcitabine [3] validates its utility in preclinical research aimed at developing novel combination regimens for metastatic disease. Researchers can leverage NAMI-A to explore synergistic effects with cytotoxic, immunomodulatory, or targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Namia

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.